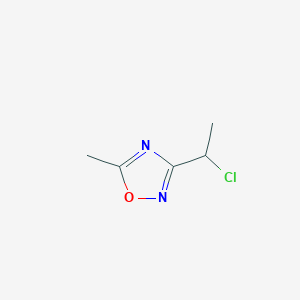

3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole

Descripción

Structural and Electronic Characteristics of 1,2,4-Oxadiazoles

The structural architecture of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 2 and 4, and one oxygen atom at position 1. The basic 1,2,4-oxadiazole structure exhibits a molecular weight of 70.05 grams per mole and demonstrates specific geometric arrangements that influence its chemical properties. The ring system displays a distinctive bond angle configuration, with the exocyclic bond angle of approximately 140 degrees between the carbon-3 and carbon-5 substituted positions. This geometric feature allows for reduced deviation from linearity compared to other oxadiazole isomers, contributing to better molecular organization in various applications.

The electronic characteristics of 1,2,4-oxadiazoles are fundamentally influenced by their frontier molecular orbital arrangements. Computational studies using density functional theory have revealed specific patterns in the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital typically localizes on aromatic substituents, while the lowest unoccupied molecular orbital distributes across the oxadiazole ring system and adjacent functional groups. The energy gap between these orbitals serves as a critical parameter for determining molecular stability, chemical reactivity, and optical properties.

Table 1 presents comparative frontier orbital energies for different oxadiazole isomers:

| Oxadiazole Isomer | Highest Occupied Molecular Orbital (electron volts) | Lowest Unoccupied Molecular Orbital (electron volts) | Energy Gap (electron volts) |

|---|---|---|---|

| 1,2,4-Oxadiazole (Isomer 1) | -0.29 | -0.05 | 0.23 |

| 1,2,4-Oxadiazole (Isomer 2) | -0.31 | -0.04 | 0.27 |

| 1,2,4-Oxadiazole (Isomer 3) | -0.33 | -0.06 | 0.26 |

| 1,2,4-Oxadiazole (Isomer 4) | -0.29 | -0.02 | 0.26 |

The aromaticity of 1,2,4-oxadiazoles represents a distinctive feature that sets them apart from other five-membered heterocyclic systems. These compounds exhibit relatively low aromatic character, with aromaticity indices ranging from 39 to 48 depending on the calculation method employed. This reduced aromaticity stems from the weak conjugation through the oxygen-nitrogen bond and contributes to the high thermal and photochemical reactivity observed in these systems. The electronic structure calculations reveal that the oxygen-nitrogen bond exhibits very low pi-bond order, representing the largest localized nitrogen-oxygen dipole within the molecule.

The electrostatic properties of 1,2,4-oxadiazoles demonstrate significant charge distribution patterns that influence their chemical behavior. Molecular electrostatic potential studies indicate that the oxadiazole ring and specific functional groups create distinct negative and positive regions within the molecular structure. The nitrogen atoms typically exhibit nucleophilic character, particularly the pyridine-like nitrogen at position 4, while the carbon atoms display electrophilic properties. These electronic characteristics contribute to the versatility of 1,2,4-oxadiazoles in various chemical reactions and their utility as building blocks in synthetic chemistry.

Historical Development and Significance in Organic Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Kruger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole nucleus. This groundbreaking achievement established the foundation for subsequent research into these heterocyclic systems and opened new avenues for synthetic organic chemistry. The early synthetic approach involved the classical method of nitrile-nitrile oxide 1,3-dipolar cycloaddition, which remained the primary synthetic route for several decades. This methodology provided researchers with access to various substituted 1,2,4-oxadiazoles and enabled the exploration of their chemical properties and potential applications.

The evolution of synthetic methodologies for 1,2,4-oxadiazoles has progressed significantly since the initial discoveries. The most widely applied modern method involves the heterocyclization between amidoximes and acid derivatives, which offers greater versatility and improved yields compared to earlier approaches. This methodology allows for the systematic variation of substituents and the preparation of diverse structural analogs. Advanced synthetic strategies have incorporated catalytic systems, including para-toluenesulfonic acid-zinc chloride combinations, which provide efficient and mild conditions for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.

The significance of 1,2,4-oxadiazoles in organic chemistry extends beyond their synthetic accessibility to encompass their unique reactivity profiles and structural characteristics. These heterocycles serve as important bioisosteric replacements for ester and amide functionalities in medicinal chemistry applications. The bioisosterism arises from similar geometric and electronic properties while offering enhanced hydrolytic and metabolic stability compared to their ester and amide counterparts. This property has made 1,2,4-oxadiazoles valuable scaffolds in drug discovery and development programs.

Contemporary research in 1,2,4-oxadiazole chemistry has revealed diverse applications spanning multiple fields of organic chemistry. These compounds have found utility in materials science, particularly in the development of liquid crystalline materials where their asymmetric structure and strong lateral oxygen-nitrogen dipole contribute to favorable mesomorphic properties. The peculiar exocyclic bond geometry allows for better molecular organization in mesophases and generally provides wider temperature ranges for liquid crystalline behavior compared to other oxadiazole isomers.

The thermal and photochemical reactivity of 1,2,4-oxadiazoles has become a subject of intensive investigation, leading to the discovery of numerous rearrangement reactions. The Boulton-Katritzky rearrangement represents one of the most studied transformations, involving internal nucleophilic substitution facilitated by the electrophilic character of the nitrogen-2 position and the labile oxygen-nitrogen bond. These rearrangement reactions provide access to other heterocyclic systems and demonstrate the synthetic versatility of the 1,2,4-oxadiazole scaffold.

The development of parallel synthesis methodologies has further enhanced the significance of 1,2,4-oxadiazoles in contemporary organic chemistry. One-pot synthesis protocols have been optimized for parallel chemistry applications, enabling the rapid preparation of diverse compound libraries for biological evaluation. These advances have streamlined the synthesis process and made 1,2,4-oxadiazoles more accessible for high-throughput screening programs in drug discovery initiatives.

Propiedades

IUPAC Name |

3-(1-chloroethyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)9-8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXBSPHBDFTEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.

The chemical structure of 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 86775167

This compound features a chloroethyl group attached to the oxadiazole ring, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of oxadiazole derivatives are extensive. Research has demonstrated that compounds containing the 1,2,4-oxadiazole core exhibit a range of pharmacological effects including:

- Anticancer Activity : Several studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antitubercular Activity : Recent findings suggest that oxadiazole derivatives also display activity against Mycobacterium tuberculosis. For example, certain derivatives have shown effectiveness against resistant strains .

Synthesis

The synthesis of 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved by cyclization reactions involving hydrazones or amidoximes with suitable electrophiles.

- Chloroethyl Substitution : The introduction of the chloroethyl group can be accomplished through alkylation reactions using chloroethyl derivatives.

Anticancer Studies

A study evaluated the cytotoxicity of several oxadiazole derivatives against a panel of cancer cell lines. The results indicated that 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole exhibited an IC value in the micromolar range against HeLa and CaCo-2 cells. This suggests potential as a lead compound for further development in cancer therapeutics .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 15.0 |

| 3T3-L1 (non-tumor) | 25.0 |

Antibacterial Activity

In antimicrobial assays, 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values indicating effective inhibition of bacterial growth .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the most significant areas of research for 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole is its anticancer activity. Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : The compound has been tested against several human cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). It exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating potent anticancer activity .

- Mechanisms of Action : Research indicates that these compounds can increase the expression of pro-apoptotic proteins such as p53 and activate caspases, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole has shown potential antimicrobial effects. Studies indicate that modifications to the oxadiazole structure can enhance its efficacy against various pathogens .

Pesticidal Activity

The compound has been explored for its potential use as an agricultural pesticide. Its derivatives are being developed for their ability to target specific pests while exhibiting low toxicity to non-target organisms:

- Insecticidal Properties : Research has indicated that certain oxadiazole derivatives demonstrate effective insecticidal activity against common agricultural pests such as aphids and leafhoppers .

- Environmental Impact : The development of these compounds aims to provide environmentally friendly alternatives to conventional pesticides, reducing reliance on harmful chemicals.

Cytotoxicity Testing

A study evaluated the cytotoxic effects of 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |

|---|---|---|

| MCF-7 | 0.48 | Higher potency |

| U-937 | 0.78 | Comparable |

These results highlight the compound's potential as a lead candidate for further development in cancer therapy .

Agricultural Efficacy

In agricultural studies, formulations containing 3-(1-Chloroethyl)-5-methyl-1,2,4-oxadiazole were tested for their effectiveness against aphid populations in crops:

| Treatment | Efficacy (%) | Environmental Impact |

|---|---|---|

| Oxadiazole Derivative | 85 | Low |

| Standard Insecticide | 90 | High |

The findings suggest that while traditional insecticides may have slightly higher efficacy, the environmental impact of oxadiazole derivatives is significantly lower .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Effects on Structure and Reactivity

Table 1: Key Structural and Electronic Differences

- Electronic Effects: The chloroethyl group in the target compound introduces moderate electron-withdrawing effects compared to the strongly electron-withdrawing benzoyl group in .

Table 3: Comparative Bioactivity Profiles

Physicochemical Properties

- NMR Signatures : The 1-chloroethyl group in the target compound would likely exhibit distinct ¹H NMR signals (e.g., δ ~1.5–1.8 ppm for CH₂CH₂Cl and δ ~4.0–4.5 ppm for Cl-bearing CH₂), contrasting with the δ 4.75 ppm singlet for chloromethyl in .

- Thermal Stability : Compounds with aromatic substituents (e.g., ) exhibit higher melting points due to crystalline packing, while alkyl-substituted derivatives may show lower thermal decomposition thresholds.

Métodos De Preparación

Starting Materials

- Appropriate amidoxime derivative corresponding to the 5-methyl substitution.

- 1-Chloroacetyl chloride or a related chlorinated acyl chloride for introducing the 1-chloroethyl group.

Reaction Conditions

- The amidoxime is dissolved in dichloromethane (DCM) under an inert atmosphere.

- Triethylamine (Et3N) is added as a base to scavenge HCl formed during the reaction.

- The chlorinated acyl chloride is added dropwise at low temperature (0 °C) to control the reaction rate.

- The mixture is stirred at ambient temperature for approximately 6 hours to form an intermediate.

- The reaction mixture is then heated to reflux (e.g., in toluene) for 12 hours to promote cyclization and ring closure to form the oxadiazole ring.

Workup and Purification

- After completion, the reaction mixture is cooled and poured into water.

- The organic layer is extracted with dichloromethane multiple times.

- The combined organic extracts are dried over magnesium sulfate (MgSO4).

- The solvent is evaporated under reduced pressure.

- The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 95:5) as the eluent.

Yield and Characterization

- The yields for similar 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles are reported to be high (up to 99%).

- Characterization is typically performed by melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry.

Representative Data Table for Preparation Parameters

Mechanistic Insights and Research Findings

- The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the acyl chloride, followed by intramolecular cyclization to form the 1,2,4-oxadiazole ring.

- The presence of the chloro substituent on the ethyl group is introduced via the chlorinated acyl chloride reagent.

- The reaction conditions (temperature, solvent, base equivalents) are optimized to maximize yield and purity.

- The method is versatile and can be applied to synthesize various substituted 1,2,4-oxadiazoles with different alkyl or aryl substituents at the 3- and 5-positions.

Alternative and Supporting Methods

- Other methods reported for related oxadiazoles include the use of triphenylphosphine and carbon tetrachloride for chlorination steps, but these are more common in 1,3,4-oxadiazole synthesis and less relevant for the 1,2,4-oxadiazole isomer.

- Molecular docking and biological activity studies (antimicrobial, antioxidant) have been performed on similar 1,2,4-oxadiazole derivatives, confirming the pharmaceutical relevance of these compounds and supporting the importance of efficient synthetic routes.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-chloroethyl)-5-methyl-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation of chloroethyl-substituted precursors with appropriate nitrile or amidoxime derivatives under controlled conditions. Key steps include:

- Precursor selection : Use of chloroethylamine derivatives or chloroacetyl chloride for introducing the chloroethyl group (analogous to methods in and ).

- Reaction optimization : Temperature control (60–80°C) and solvent selection (e.g., acetonitrile or THF) to enhance cyclization efficiency. Catalysts like POCl₃ (as in ) may accelerate oxadiazole ring formation.

- Purification : Column chromatography (n-hexane:EtOAc) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm chloroethyl (–CH₂Cl) and methyl (–CH₃) substituents. Chemical shifts for oxadiazole protons typically appear at δ 8.5–9.0 ppm ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175.04 for C₅H₇ClN₂O).

- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 650–700 cm⁻¹ (C–Cl bond) confirm functional groups .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Solubility testing : Evaluate in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) to guide storage conditions ( recommends dry, inert atmospheres).

- pH-dependent stability : Monitor degradation via HPLC at pH 2–12 to identify labile bonds (e.g., oxadiazole ring hydrolysis) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 5-methyl position to modulate electronic effects, potentially improving binding to biological targets (e.g., enzymes in ).

- Heterocyclic fusion : Attach triazole or pyrazole rings (as in and ) to create hybrid molecules with dual mechanisms of action.

- Computational guidance : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs before synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines or enzymatic models to confirm specificity.

- Metabolite profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects (e.g., chloroethyl group hydrolysis products).

- Structural analogs : Synthesize and test derivatives lacking the chloroethyl group to isolate its contribution to activity ( highlights SAR approaches) .

Q. How can reaction conditions be optimized to mitigate side-product formation?

- Byproduct analysis : Use TLC or GC-MS to identify intermediates (e.g., uncyclized amidoximes).

- Catalyst screening : Test Lewis acids (ZnCl₂, FeCl₃) to improve cyclization yields ( used POCl₃ for analogous reactions).

- Solvent effects : Switch from protic (ethanol) to aprotic solvents (DMF) to reduce hydrolysis of the chloroethyl group .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- DFT calculations : Gaussian or ORCA software to model transition states for nucleophilic substitution at the chloroethyl group.

- Reactivity descriptors : Fukui indices to identify electrophilic/nucleophilic sites, guiding functionalization (e.g., SN2 at –CH₂Cl).

- Solvent modeling : COSMO-RS to simulate solvent effects on reaction pathways .

Methodological Considerations

Q. How to design experiments for studying oxidative degradation pathways?

- Forced degradation : Expose the compound to H₂O₂ (3% v/v) or UV light, then analyze products via LC-MS.

- Radical trapping : Add antioxidants (e.g., BHT) to quench free radicals and identify degradation mechanisms.

- Kinetic studies : Monitor reaction rates at varying temperatures to calculate activation energy (Arrhenius plots) .

Q. What in vitro models are suitable for evaluating antimicrobial activity?

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) to assess broad-spectrum efficacy.

- Biofilm assays : Crystal violet staining to quantify biofilm disruption.

- Synergy testing : Combine with standard antibiotics (e.g., ampicillin) to detect potentiation effects ( references similar triazole-oxadiazole hybrids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.